bio-THZ1 -

bio-THZ1

Catalog Number: EVT-8235897
CAS Number:
Molecular Formula: C52H65ClN12O8S
Molecular Weight: 1053.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Bio-THZ1 is synthesized from THZ1 through the addition of a biotin moiety, which allows for easier tracking and analysis in cellular assays. The original THZ1 compound was first reported in literature as a selective inhibitor targeting CDK7, with significant implications for transcriptional regulation in various cancer types .

Classification

Bio-THZ1 belongs to the class of small molecule inhibitors specifically targeting cyclin-dependent kinases. It is classified under kinase inhibitors, particularly those that covalently modify their targets to achieve inhibition.

Synthesis Analysis

Methods

The synthesis of Bio-THZ1 involves a straightforward chemical modification of THZ1. The primary method includes:

  1. Covalent Modification: The introduction of a biotin group to THZ1 is performed through a reaction that attaches the biotin moiety to the existing structure without altering its inhibitory properties against CDK7.
  2. Purification: Following synthesis, the compound is purified using chromatographic techniques to ensure high purity and yield.

Technical Details

The synthetic route typically involves:

  • Reagents: Standard reagents used in organic synthesis, including coupling agents and solvents.
  • Reaction Conditions: Specific temperature and time conditions optimized for maximum yield.
  • Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.
Molecular Structure Analysis

Structure

Bio-THZ1 retains the core structure of THZ1 while incorporating a biotin tag. The molecular formula can be represented as follows:

CxHyNzOwSv\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\text{S}_{v}

where xx, yy, zz, ww, and vv correspond to the specific numbers of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.

Data

The structural integrity of Bio-THZ1 has been confirmed through spectroscopic methods, ensuring that the biotin addition does not interfere with its binding affinity for CDK7.

Chemical Reactions Analysis

Reactions

Bio-THZ1 undergoes specific chemical reactions primarily involving its interaction with CDK7. The key reactions include:

  1. Covalent Bond Formation: Bio-THZ1 forms a covalent bond with the cysteine residue (Cys312) on CDK7, resulting in an irreversible inhibition of the kinase activity.
  2. Competitive Binding Assays: Studies demonstrate that Bio-THZ1 can effectively compete with other substrates for binding to CDK7, confirming its role as an inhibitor .

Technical Details

The reactions are analyzed using biochemical assays such as:

  • Kinase Activity Assays: To measure the inhibition potency.
  • Western Blotting: To confirm binding and inhibition at the protein level.
Mechanism of Action

Process

The mechanism by which Bio-THZ1 exerts its effects involves several steps:

  1. Binding: Upon entering cells, Bio-THZ1 binds covalently to CDK7.
  2. Inhibition of Kinase Activity: This binding inhibits CDK7's ability to phosphorylate RNA polymerase II, thereby disrupting transcriptional processes essential for cell proliferation.
  3. Alteration of Gene Expression: The inhibition leads to decreased expression of genes involved in cell cycle regulation and survival pathways .

Data

Research has shown that treatment with Bio-THZ1 results in significant downregulation of MYC and MCL1 expression levels, contributing to induced apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

Bio-THZ1 is typically characterized by:

  • Appearance: A solid or powder form depending on purity.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), facilitating its use in various biological assays.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts specifically with thiol groups due to its covalent nature.

Relevant data from studies indicate an IC50 value around 3.2 nM for CDK7 inhibition, showcasing its potency .

Applications

Scientific Uses

Bio-THZ1 has several important applications in scientific research:

  • Cancer Research: It is primarily used to investigate the role of CDK7 in cancer cell proliferation and survival.
  • Transcriptional Regulation Studies: Researchers utilize Bio-THZ1 to study transcriptional mechanisms affected by CDK7 activity.
  • Drug Development: Bio-THZ1 serves as a tool compound for developing new therapeutic strategies targeting transcriptional regulation pathways in various cancers.
Introduction to CDK7 Inhibition as a Therapeutic Paradigm in Oncology

Role of Cyclin-Dependent Kinase 7 in Transcriptional Regulation and Cell Cycle Control

Cyclin-Dependent Kinase 7 serves as a master regulatory kinase with dual functions essential for cellular homeostasis. As the catalytic core of the Cyclin-Dependent Kinase-Activating Kinase complex (composed of Cyclin-Dependent Kinase 7, Cyclin H, and Maturation Promotion Factor 1), Cyclin-Dependent Kinase 7 phosphorylates the threonine residues within the T-loop activation segments of cell cycle Cyclin-Dependent Kinases 1, 2, 4, and 6. This post-translational modification is indispensable for their full enzymatic activity, thereby governing phase transitions in the cell cycle:

  • G1/S progression: Phosphorylation-mediated activation of Cyclin-Dependent Kinase 4 and Cyclin-Dependent Kinase 6 promotes retinoblastoma protein hyperphosphorylation and E2F transcription factor release [2] [8]
  • G2/M transition: Cyclin-Dependent Kinase 7-dependent activation of Cyclin-Dependent Kinase 1 drives mitotic entry [5] [8]

Concurrently, Cyclin-Dependent Kinase 7 operates within the general transcription factor IIH complex, where it phosphorylates the Carboxy-Terminal Domain of Ribonucleic Acid Polymerase II at serine residues 5, 7, and (indirectly) 2. This post-translational modification cascade facilitates:

  • Transcription initiation through promoter clearance
  • Recruitment of messenger ribonucleic acid capping enzymes
  • Coordination of elongation through phosphorylation of Cyclin-Dependent Kinase 9 [2] [6]

Structural analyses reveal that dual phosphorylation at threonine-170 and serine-164 residues in Cyclin-Dependent Kinase 7's activation loop induces conformational reorganization. This creates an arginine-mediated interaction network among all three Cyclin-Dependent Kinase-Activating Kinase subunits, enhancing Cyclin-Dependent Kinase 7's catalytic efficiency toward Ribonucleic Acid Polymerase II Carboxy-Terminal Domain and non-Cyclin-Dependent Kinase substrates by 3-5 fold compared to unphosphorylated complexes [5].

Table 1: Key Substrates and Functions of Cyclin-Dependent Kinase 7

Functional DomainSubstratesBiological Consequence
Cell Cycle RegulationCyclin-Dependent Kinase 1 (Thr161), Cyclin-Dependent Kinase 2 (Thr160), Cyclin-Dependent Kinase 4 (Thr172), Cyclin-Dependent Kinase 6 (Thr177)Activation of cell cycle engines driving phase transitions
Transcriptional ControlRibonucleic Acid Polymerase II Carboxy-Terminal Domain (Ser5, Ser7), Cyclin-Dependent Kinase 9 (Thr186), SPT5 Carboxy-Terminal RepeatTranscription initiation, elongation factor activation, chromatin remodeling
Nuclear Receptor SignalingEstrogen Receptor, Androgen Receptor, p53Phosphorylation-dependent modulation of transcription factor activity

Rationale for Targeting Cyclin-Dependent Kinase 7 in Transcriptionally Driven Cancers

Oncogenic transformation frequently establishes transcriptional dependencies characterized by:

  • Overexpression of master transcription factors (e.g., MYC, RUNX1)
  • Formation of super-enhancer domains driving oncogene expression
  • Dysregulated cell cycle progression via Cyclin-Dependent Kinase hyperactivation [1] [6]

Cyclin-Dependent Kinase 7 occupies a nodal position in these processes, evidenced by:

  • Overexpression in malignancies: Elevated Cyclin-Dependent Kinase 7 protein levels correlate with aggressive clinicopathological features in breast, ovarian, gastric, and colorectal carcinomas. Hormone receptor-positive breast cancers exhibit significantly higher Cyclin-Dependent Kinase 7 expression compared to triple-negative subtypes [1] [7]
  • Transcriptional addiction: Cancer cells harboring amplifications of transcription factor genes exhibit exceptional sensitivity to Cyclin-Dependent Kinase 7 inhibition. T-cell acute lymphoblastic leukemia models demonstrate preferential vulnerability due to Cyclin-Dependent Kinase 7-mediated maintenance of the RUNX1 transcriptional circuitry [6]
  • Therapeutic resistance mitigation: Cyclin-Dependent Kinase 7 inhibition retains efficacy in breast cancer models resistant to Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 inhibitors (e.g., palbociclib) through simultaneous disruption of cell cycle progression and transcriptional rescue mechanisms [1] [7]

Genome-wide expression analyses reveal that Cyclin-Dependent Kinase 7 inhibition disproportionately affects genes with super-enhancer architectures – genomic regions densely occupied by transcriptional coactivators and mediator complexes. These super-enhancers drive expression of oncogenic transcription factors, establishing a self-reinforcing transcriptional circuitry uniquely vulnerable to Cyclin-Dependent Kinase 7 blockade [6].

Table 2: Cancer Types with Documented Cyclin-Dependent Kinase 7 Dependencies

Cancer TypeMolecular Basis of VulnerabilityPreclinical Evidence
T-cell Acute Lymphoblastic LeukemiaRUNX1 super-enhancer dependencyTHZ1 reduces global messenger ribonucleic acid by 96% at 12h; induces apoptosis at nanomolar concentrations
Hormone Receptor-Positive Breast CancerEstrogen Receptor phosphorylation; Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 inhibitor resistanceSynergy with fulvestrant; overcomes palbociclib resistance
Small Cell Lung CancerMYC amplification; transcriptional amplificationCyclin-Dependent Kinase 7 inhibition induces genomic instability and immunogenic vulnerability
Triple-Negative Breast CancerEnhanced E2F-driven transcription; basal-like transcriptional programsGenetic silencing impairs proliferation and tumorigenicity

Emergence of Covalent Cyclin-Dependent Kinase 7 Inhibitors: From THZ1 to bio-THZ1

The development of selective Cyclin-Dependent Kinase 7 inhibitors faced significant challenges due to adenosine triphosphate-binding site conservation across the kinome. A breakthrough emerged with THZ1 – a covalent inhibitor featuring:

  • A phenylaminopyrimidine scaffold enabling adenosine triphosphate-competitive binding
  • An acrylamide warhead positioned to target cysteine 312 (C312) in Cyclin-Dependent Kinase 7's C-terminal domain
  • Selective engagement with C312 due to unique spatial positioning within a hydrophobic channel adjacent to the adenosine triphosphate cleft [3] [6]

THZ1 demonstrated irreversible inhibition kinetics (kinact/Ki = 103 nM⁻¹μS⁻¹) with low nanomolar potency against Cyclin-Dependent Kinase 7 (half maximal inhibitory concentration = 3.2 nM). Its mechanism involves:

  • Reversible docking via phenylaminopyrimidine-adenosine triphosphate interactions
  • Nucleophilic attack by C312 sulfhydryl group on the acrylamide moiety
  • Formation of a covalent thioether adduct obstructing substrate access [3] [6]

Despite promising activity, THZ1 exhibited cross-reactivity with Cyclin-Dependent Kinase 12 and Cyclin-Dependent Kinase 13 due to homologous cysteine residues in their C-terminal domains. This polypharmacology obscured definitive attribution of phenotypic effects solely to Cyclin-Dependent Kinase 7 inhibition [3] [10].

To address this limitation and enable precise target validation, the bifunctional derivative bio-THZ1 was engineered through:

  • Retention of the covalent acrylamide warhead and phenylaminopyrimidine core
  • Incorporation of a biotin affinity handle via polyethylene glycol linker
  • Preservation of Cyclin-Dependent Kinase 7 engagement (half maximal inhibitory concentration < 50 nM) with minimal kinome-wide off-target activity [6]

bio-THZ1 serves as a chemical biology tool with applications including:

  • Target occupancy validation: Streptavidin pull-down confirms Cyclin-Dependent Kinase 7 engagement in cellular lysates
  • Complex stability assessment: Co-immunoprecipitation of Cyclin-Dependent Kinase 7/Cyclin H/Maturation Promotion Factor 1 components after bio-THZ1 treatment
  • Resistance mechanism elucidation: Mutation of C312 to serine abolishes bio-THZ1 binding, confirming on-target specificity [6]

The structural basis for bio-THZ1 selectivity resides in the bivalent engagement strategy: the phenylaminopyrimidine moiety occupies the adenosine triphosphate pocket while the extended linker positions the biotin tag within solvent-accessible regions without perturbing Cyclin-Dependent Kinase 7's catalytic function. This design enables target identification and validation studies critical for understanding Cyclin-Dependent Kinase 7 biology in oncology [6] [10].

Properties

Product Name

bio-THZ1

IUPAC Name

4-[[(E)-4-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylcarbamoylamino]propyl-methylamino]but-2-enoyl]amino]-N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide

Molecular Formula

C52H65ClN12O8S

Molecular Weight

1053.7 g/mol

InChI

InChI=1S/C52H65ClN12O8S/c1-65(24-8-20-55-51(69)56-22-26-72-28-30-73-29-27-71-25-21-54-45(66)14-5-4-13-44-48-43(34-74-44)62-52(70)64-48)23-7-15-46(67)59-36-18-16-35(17-19-36)49(68)60-37-9-6-10-38(31-37)61-50-58-33-41(53)47(63-50)40-32-57-42-12-3-2-11-39(40)42/h2-3,6-7,9-12,15-19,31-33,43-44,48,57H,4-5,8,13-14,20-30,34H2,1H3,(H,54,66)(H,59,67)(H,60,68)(H2,55,56,69)(H,58,61,63)(H2,62,64,70)/b15-7+/t43-,44-,48-/m0/s1

InChI Key

ARPCJVVFIKPHFA-SFDVBDGFSA-N

SMILES

CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl

Canonical SMILES

CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl

Isomeric SMILES

CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.